disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Alpha-L-Rhamnose: is a naturally occurring deoxy sugar, commonly found in plants, bacteria, and fungi. It is a component of many natural glycosides, such as naringin, hesperidin, and rutin. Alpha-L-Rhamnose is a six-carbon sugar with the molecular formula C6H12O5. It is known for its sweet taste and is often used in the food and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-Rhamnose can be synthesized through various chemical and enzymatic methods. One common method involves the hydrolysis of natural glycosides using acids or enzymes like alpha-L-rhamnosidase. The hydrolysis reaction typically requires mild acidic conditions and temperatures around 50-60°C.
Industrial Production Methods: Industrial production of alpha-L-Rhamnose often involves microbial fermentation. Microorganisms such as Lactobacillus species, Aspergillus species, and Saccharomyces cerevisiae are used to produce alpha-L-Rhamnose through fermentation processes. The fermentation broth is then subjected to purification steps, including crystallization and filtration, to obtain pure alpha-L-Rhamnose .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-Rhamnose undergoes various chemical reactions, including:
Oxidation: Alpha-L-Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: Reduction of alpha-L-Rhamnose can yield rhamnitol.
Substitution: Alpha-L-Rhamnose can participate in substitution reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or enzymatic conditions are employed for glycoside formation.
Major Products:
Oxidation: Rhamnonic acid.
Reduction: Rhamnitol.
Substitution: Various glycosides, depending on the substituent used
Scientific Research Applications
Alpha-L-Rhamnose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in plants and bacteria.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the food industry as a sweetener and flavor enhancer.
Mechanism of Action
Alpha-L-Rhamnose exerts its effects through various molecular mechanisms:
Enzymatic Hydrolysis: Alpha-L-Rhamnose is hydrolyzed by alpha-L-rhamnosidase, releasing rhamnose from glycosides.
Molecular Targets: It interacts with specific enzymes and proteins involved in carbohydrate metabolism.
Pathways: Alpha-L-Rhamnose is involved in metabolic pathways related to the synthesis and degradation of glycosides .
Comparison with Similar Compounds
Alpha-L-Rhamnose is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Rutinose: A disaccharide composed of rhamnose and glucose.
Neohesperidose: A disaccharide composed of rhamnose and glucose.
Robinose: A disaccharide composed of rhamnose and galactose.
Alpha-L-Rhamnose stands out due to its widespread occurrence in nature and its diverse applications in various fields .
Properties
CAS No. |
109914-81-0 |
---|---|
Molecular Formula |
C15H23NNa2O15S |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12-,14-,15-;;/m1../s1 |
InChI Key |
VFJHIBOVYWZXEM-HYGAWUOQSA-L |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Synonyms |
MAIS-Gal methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Origin of Product |
United States |
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